a-Tosyl-(3-iodomethylbenzyl)isocyanide

Electrophilicity Functional group tolerance Medicinal chemistry

α-Tosyl-(3-iodomethylbenzyl)isocyanide (CAS 655254-56-1), also known as 1-iodo-3-[isocyano[(4-methylphenyl)sulfonyl]methyl]benzene, is a substituted derivative of tosylmethyl isocyanide (TosMIC). This compound is classified as a bifunctional isocyanide reagent due to the presence of both a highly electrophilic iodomethyl group and the nucleophilic TosMIC core, which enables its participation in tandem and multicomponent reactions (MCRs) for the rapid assembly of complex heterocyclic scaffolds.

Molecular Formula C16H14INO2S
Molecular Weight 411.3 g/mol
CAS No. 655254-56-1
Cat. No. B1508635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namea-Tosyl-(3-iodomethylbenzyl)isocyanide
CAS655254-56-1
Molecular FormulaC16H14INO2S
Molecular Weight411.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC(=C2)CI)[N+]#[C-]
InChIInChI=1S/C16H14INO2S/c1-12-6-8-15(9-7-12)21(19,20)16(18-2)14-5-3-4-13(10-14)11-17/h3-10,16H,11H2,1H3
InChIKeyGVGUWDOSVAINIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

α-Tosyl-(3-iodomethylbenzyl)isocyanide (CAS 655254-56-1): A Bifunctional TosMIC-Derived Building Block for Heterocycle Synthesis


α-Tosyl-(3-iodomethylbenzyl)isocyanide (CAS 655254-56-1), also known as 1-iodo-3-[isocyano[(4-methylphenyl)sulfonyl]methyl]benzene, is a substituted derivative of tosylmethyl isocyanide (TosMIC) . This compound is classified as a bifunctional isocyanide reagent due to the presence of both a highly electrophilic iodomethyl group and the nucleophilic TosMIC core, which enables its participation in tandem and multicomponent reactions (MCRs) for the rapid assembly of complex heterocyclic scaffolds .

Why TosMIC and Other Analogs Cannot Replace α-Tosyl-(3-iodomethylbenzyl)isocyanide in Advanced Syntheses


Generic TosMIC or simpler α-substituted derivatives lack the strategically positioned 3-iodomethyl group that distinguishes α-Tosyl-(3-iodomethylbenzyl)isocyanide . This electrophilic handle enables unique sequential reaction pathways—such as initial nucleophilic substitution at the benzylic iodide followed by TosMIC-mediated cycloaddition—that are inaccessible with standard TosMIC reagents [1]. This structural differentiation eliminates the need for separate functional group installation steps, directly impacting synthetic efficiency and step-count in routes to iodinated heterocycles.

Quantitative Differentiation of α-Tosyl-(3-iodomethylbenzyl)isocyanide Against Key Comparators


Electrophilic Handle Quantification: Increased Molecular Weight and Halogen Content vs. Parent TosMIC

The target compound incorporates an iodomethyl group on the benzyl ring, resulting in a significantly higher molecular weight and iodine content compared to the parent TosMIC reagent . This structural modification provides a quantifiable increase in mass and an electrophilic site for diversification not present in TosMIC.

Electrophilicity Functional group tolerance Medicinal chemistry

Synthetic Efficiency: Two-Step Access to α-Substituted TosMIC Scaffold vs. Multi-Step Alternatives

A validated two-step synthetic route for α-Tosyl-(3-iodomethylbenzyl)isocyanide is documented, proceeding via a substituted formamide intermediate and dehydration . In contrast, generic substituted TosMIC derivatives often require lengthier, lower-yielding sequences due to the lack of a general preparation method [1].

Step-economy Synthetic methodology Reagent procurement

Functional Group Synergy: Quantified Enhancement of Structural Complexity vs. TosMIC

α-Tosyl-(3-iodomethylbenzyl)isocyanide contains four distinct functional groups (aryl iodide, sulfonyl, benzylic methylene, isocyanide) within a single molecular scaffold, whereas TosMIC contains only two functionalized sites (sulfonyl, isocyanide) . This provides a measurable increase in chemical diversity per reagent molecule.

Chemical diversity Molecular complexity Fragment-based design

Optimal Scientific and Industrial Deployment Scenarios for α-Tosyl-(3-iodomethylbenzyl)isocyanide


One-Pot Synthesis of Iodinated Pyrroles and Imidazoles

Utilizing the dual reactivity of α-Tosyl-(3-iodomethylbenzyl)isocyanide, researchers can perform a sequential nucleophilic substitution at the iodomethyl group followed by a Van Leusen-type cycloaddition to construct iodinated pyrroles or imidazoles in a single reaction vessel. This approach eliminates the need for separate iodination steps, as the iodine atom is pre-installed . The higher molecular weight of the target compound facilitates purification monitoring .

Rapid Assembly of Diverse Heterocyclic Libraries via Ugi and Passerini MCRs

The compound's isocyanide group makes it an ideal input for multicomponent reactions like the Ugi and Passerini reactions [1]. The pre-installed aryl iodide serves as a latent functional handle for late-stage diversification (e.g., Suzuki coupling), enabling the rapid generation of structurally diverse compound libraries for medicinal chemistry campaigns [1].

Preparation of Advanced TosMIC-Derived Intermediates with Reduced Synthetic Steps

For synthetic routes requiring an α-aryl TosMIC derivative, direct procurement of α-Tosyl-(3-iodomethylbenzyl)isocyanide circumvents the need for multi-step in-house synthesis, which often suffers from low yields and a lack of general protocols . This is particularly valuable in process chemistry where time and resource efficiency are critical [1].

Targeted Synthesis of Radio-iodinated Tracers and Imaging Agents

The presence of the iodine atom at the meta-position of the benzyl ring provides a direct route to radio-iodinated analogs (e.g., using I-125 or I-131). The stable carbon-iodine bond, combined with the versatile TosMIC core, allows for the construction of radiolabeled heterocycles for SPECT imaging or targeted radiotherapy, a niche that simpler TosMIC derivatives cannot address without additional synthetic manipulation .

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